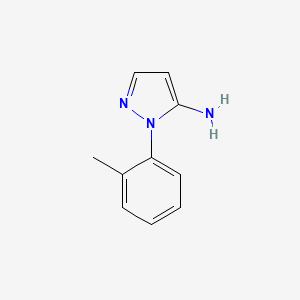
2-(2-甲基苯基)-2,3-二氢-1H-吡唑-3-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .科学研究应用
Biochemistry: Urease Inhibition
2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical reaction in the nitrogen cycle of microorganisms. Inhibitors of this enzyme have significant applications in treating diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers .
Pharmacology: Antileishmanial and Antimalarial Activities
In pharmacology, derivatives of pyrazole, which include the core structure of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds have shown promise in inhibiting the growth of parasites responsible for leishmaniasis and malaria, offering potential for new therapeutic agents .
Materials Science: Metal-Organic Frameworks (MOFs)
The compound has been investigated for its role as a linker molecule in the construction of MOFs. MOFs are porous materials with high surface areas, making them useful for gas storage, separation, and catalysis. The ability of the compound to act as a linker is due to its rigid structure and potential for forming strong bonds with metal ions.
Chemical Engineering: Synthesis of Quinolines
In chemical engineering, the compound is utilized in the synthesis of quinolines . Quinolines are aromatic nitrogen compounds with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs). The synthesis process involves reactions such as Michael addition and electrophilic aromatic substitution, where the compound serves as a key intermediate .
Environmental Science: Urease Inhibitors for Soil Quality
The application of urease inhibitors, including 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, can improve soil quality by reducing the loss of nitrogen through ammonia volatilization. This has environmental benefits by decreasing the release of nitrous oxide, a potent greenhouse gas, and improving the efficiency of nitrogen fertilizers .
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are being explored for their use in developing new pesticides. The structural flexibility of pyrazole allows for the creation of compounds that can target a variety of agricultural pests, potentially leading to more effective and environmentally friendly pest control solutions .
作用机制
安全和危害
属性
IUPAC Name |
2-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNKXYOKRTVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333801-83-4 |
Source


|
| Record name | 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
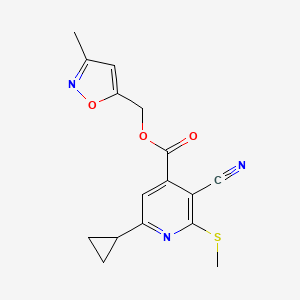
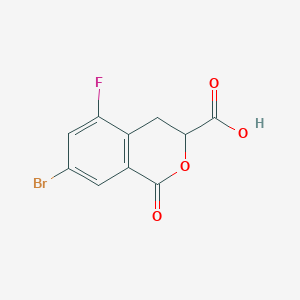
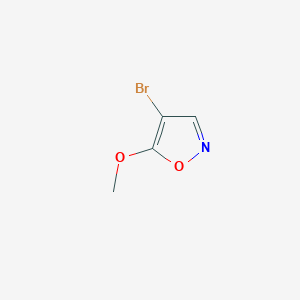
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)
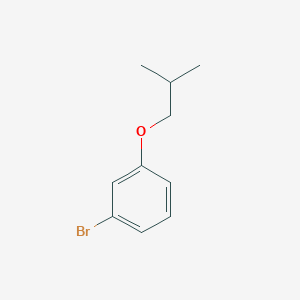

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)
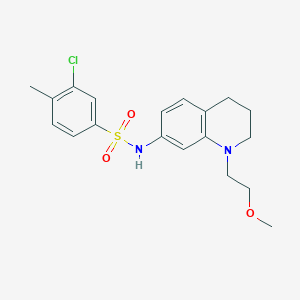
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)
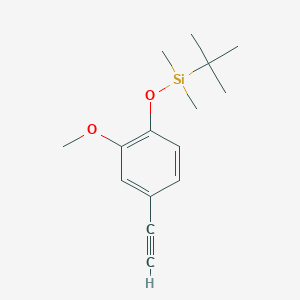
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)